molecular formula C5H9ClN2O2 B2914856 3-(2-Chloropropanoyl)-1-methylurea CAS No. 20128-09-0

3-(2-Chloropropanoyl)-1-methylurea

Cat. No.: B2914856
CAS No.: 20128-09-0
M. Wt: 164.59
InChI Key: NIZMPYRTHWZLNP-UHFFFAOYSA-N
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Description

3-(2-Chloropropanoyl)-1-methylurea is an organic compound that features a chlorinated propanoyl group attached to a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropropanoyl)-1-methylurea typically involves the reaction of 2-chloropropionyl chloride with 1-methylurea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropropanoyl)-1-methylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).

    Reduction: Lithium aluminium hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted urea derivatives.

    Hydrolysis: 2-Chloropropionic acid and 1-methylurea.

    Reduction: Reduced derivatives of the original compound.

Scientific Research Applications

3-(2-Chloropropanoyl)-1-methylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloropropanoyl)-1-methylurea involves its interaction with nucleophilic sites in biological molecules. The chloropropanoyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various molecular pathways, depending on the target protein.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a chlorinated propanoyl group and a methylurea moiety. This structure imparts distinct reactivity and potential for forming a variety of derivatives, making it valuable in both research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(methylcarbamoyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClN2O2/c1-3(6)4(9)8-5(10)7-2/h3H,1-2H3,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZMPYRTHWZLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(=O)NC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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